molecular formula C7H6N2S B1266306 1,2-Benzisothiazol-5-amine CAS No. 53473-85-1

1,2-Benzisothiazol-5-amine

Cat. No.: B1266306
CAS No.: 53473-85-1
M. Wt: 150.2 g/mol
InChI Key: LPUJHVNRGNTQPL-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-5-amine is a useful research compound. Its molecular formula is C7H6N2S and its molecular weight is 150.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Benzo[d]isothiazol-5-amine, also known as 1,2-Benzisothiazol-5-amine or 1,2-benzothiazol-5-amine, primarily targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR tyrosine kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.

Mode of Action

The compound interacts with its target, EGFR tyrosine kinase, by binding to its ATP binding site . This interaction inhibits the kinase activity of the receptor, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival.

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by Benzo[d]isothiazol-5-amine affects several biochemical pathways. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are critical for cell survival, proliferation, and differentiation . The compound’s action on these pathways leads to the suppression of tumor growth and progression.

Result of Action

The molecular and cellular effects of Benzo[d]isothiazol-5-amine’s action primarily involve the inhibition of cell proliferation and induction of apoptosis . By inhibiting EGFR tyrosine kinase, the compound disrupts cell signaling pathways that promote tumor growth and survival, leading to the suppression of tumor progression.

Action Environment

The action, efficacy, and stability of Benzo[d]isothiazol-5-amine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage conditions . Furthermore, the compound’s efficacy could potentially be influenced by the tumor microenvironment, including factors such as hypoxia, acidity, and the presence of growth factors.

Biochemical Analysis

Biochemical Properties

1,2-Benzisothiazol-5-amine plays a significant role in biochemical reactions, particularly due to its antimicrobial activity. It interacts with various enzymes and proteins, disrupting their normal functions. For instance, it inhibits the activity of certain proteases, which are enzymes that break down proteins. This inhibition can lead to the accumulation of proteins within cells, affecting cellular processes. Additionally, this compound can interact with bacterial cell wall synthesis enzymes, leading to the disruption of cell wall formation and ultimately causing cell death .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it disrupts the normal function of the cell membrane, leading to increased permeability and cell lysis. In mammalian cells, exposure to this compound can lead to oxidative stress, which affects cellular metabolism and can result in cell death. Furthermore, it has been shown to alter the expression of genes involved in stress response and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. Additionally, this compound can induce conformational changes in proteins, affecting their function. These interactions can lead to the inhibition of enzyme activity, disruption of metabolic pathways, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, it exhibits strong antimicrobial activity, but its effectiveness can decrease due to degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its breakdown. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as the upregulation of stress response genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antimicrobial activity without significant toxic effects. At higher doses, it can cause adverse effects such as skin irritation, allergic reactions, and toxicity to internal organs. Studies have shown that there is a threshold dose above which the compound becomes toxic, leading to severe physiological effects and even death in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver through phase I and phase II metabolic reactions. Phase I reactions involve the introduction of a hydrophilic group, while phase II reactions involve conjugation with molecules such as glucuronic acid. These metabolic processes facilitate the excretion of this compound from the body. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and the nucleus. The distribution of this compound within tissues can vary depending on the route of administration and the dosage .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. The localization of this compound within cells can influence its effectiveness and the nature of its interactions with biomolecules .

Properties

IUPAC Name

1,2-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUJHVNRGNTQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201657
Record name 1,2-Benzisothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53473-85-1
Record name 1,2-Benzisothiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53473-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazol-5-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053473851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-benzothiazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2-BENZISOTHIAZOL-5-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/272LX6X0LH
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Synthesis routes and methods

Procedure details

5-Nitrobenzo[d]isothiazole (305 mg, 1.69 mmol), 5% AcOH (aq.) (12 mL) and EtOAc (12 mL) at 65° C. was treated with iron powder (325 mesh, 473 mg) and stirred rapidly for 1 h. The mixture was cooled to ambient temperature, diluted with water and EtOAc and filtered through dicalite. The organic layer was separated and the aqueous layer extracted with further EtOAc. The combined organic extracts were washed with brine, dried (MgSO4) and concentrated in vacuo to give the title compound as a yellow solid (220 mg, 85%).
Quantity
305 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
473 mg
Type
catalyst
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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